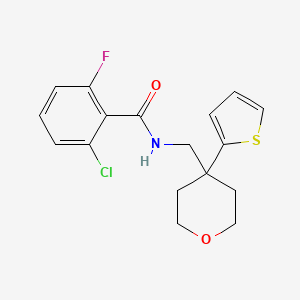

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with chloro and fluoro groups, and a side chain incorporating a thiophene ring and a tetrahydropyran moiety

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-12-3-1-4-13(19)15(12)16(21)20-11-17(6-8-22-9-7-17)14-5-2-10-23-14/h1-5,10H,6-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUHYGWDKHHPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: Starting with 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

Introduction of the Side Chain: The side chain, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl, can be synthesized separately through a series of reactions involving thiophene and tetrahydropyran intermediates. This side chain is then attached to the benzamide core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the tetrahydropyran ring can undergo reduction to form different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, especially if modified to include boronic acid or halide groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) for tetrahydropyran reduction.

Major Products

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Oxidation Products: Sulfoxides or sulfones from thiophene oxidation.

Reduction Products: Reduced forms of the tetrahydropyran ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic and steric characteristics of the compound.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The chloro and fluoro substituents could enhance binding affinity and selectivity, while the thiophene and tetrahydropyran moieties might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

2-chloro-6-fluoro-N-(methyl)benzamide: Lacks the complex side chain, making it less sterically hindered and potentially less selective in biological applications.

2-chloro-6-fluoro-N-((4-(phenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a thiophene, which could alter electronic properties and reactivity.

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethyl)benzamide: Variation in the length of the side chain, which might affect binding interactions and solubility.

Uniqueness

The unique combination of chloro, fluoro, thiophene, and tetrahydropyran groups in 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide provides a distinctive set of electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel pharmaceuticals or materials.

Biological Activity

2-Chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₇H₁₈ClFNO₂S

- Molecular Weight : 353.8 g/mol

- CAS Number : 2320958-52-7

The compound exhibits various biological activities attributed to its structural features, particularly the presence of the chloro and fluoro substituents on the benzamide moiety. These modifications enhance the compound's interaction with biological targets.

- Inhibition of Enzymatic Activity :

-

Antiviral Activity :

- Compounds with similar fluorinated and chlorinated structures have demonstrated potent activity against HIV-1. For instance, derivatives exhibiting 2-chloro and 6-fluoro substitutions showed significant inhibitory effects against wild-type HIV-1 and its mutants, suggesting a broad-spectrum antiviral potential .

- Antitumor Effects :

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of DHFR and IMPDH | |

| Antiviral Activity | Potent inhibition against HIV-1 | |

| Antitumor Activity | Induction of apoptosis in cancer cell lines |

Case Studies

-

Antiviral Efficacy :

A study evaluated the efficacy of structurally related compounds against HIV-1, revealing that modifications at the 2 and 6 positions significantly enhanced antiviral potency. The compound's ability to inhibit reverse transcriptase was particularly noted, suggesting a similar mechanism could be applicable to this compound . -

Cancer Research :

In vitro studies on benzamide derivatives have shown promising results in inhibiting cell proliferation in various cancer types, including breast cancer and osteosarcoma. The mechanisms involved apoptosis pathways and modulation of cell cycle regulators .

Q & A

Q. What are the key challenges in optimizing the synthesis of 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step reactions, including the formation of the tetrahydro-2H-pyran ring, thiophene substitution, and benzamide coupling. Key challenges include:

- Steric hindrance during the alkylation of the tetrahydro-2H-pyran intermediate. Use of bulky base catalysts (e.g., LDA) and low-temperature conditions (-78°C) can improve regioselectivity .

- Coupling efficiency between the pyran-thiophene intermediate and the benzamide moiety. Activating agents like HATU or EDCI with DMAP in anhydrous DMF enhance amide bond formation .

- Purification of the final product due to polar byproducts. Gradient flash chromatography (hexane/EtOAc) or recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- 1H/13C NMR : Confirm the presence of the thiophene (δ 7.2–7.4 ppm), tetrahydro-2H-pyran (δ 3.5–4.0 ppm for oxane protons), and benzamide (δ 8.0–8.2 ppm for aromatic CH) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆ClFNO₂S: 352.0578) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydro-2H-pyran ring .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). The thiophene and halogen substituents may disrupt microbial membrane integrity .

- Enzyme Inhibition : Assess activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to evaluate metabolic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

- Modify the thiophene ring : Replace thiophen-2-yl with thiophen-3-yl or furan derivatives to assess electronic effects on target binding .

- Vary substituents on the benzamide : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance lipophilicity and membrane permeability .

- Evaluate tetrahydro-2H-pyran analogs : Test 4-methyl or 4-ethyl substitutions to study steric effects on bioavailability .

Q. What methodologies are used to assess metabolic stability and in vitro pharmacokinetics?

Answer:

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. The tetrahydro-2H-pyran ring may reduce oxidative metabolism compared to aromatic systems .

- Caco-2 Permeability Assay : Measure apical-to-basolateral transport to predict intestinal absorption. LogP values >3.0 (calculated via ChemDraw) suggest favorable permeability .

Q. How can computational modeling guide the optimization of this compound’s target binding?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with hypothetical targets (e.g., kinase domains). The chloro-fluoro benzamide may form halogen bonds with backbone carbonyls .

- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers to assess membrane penetration, leveraging the compound’s moderate hydrophobicity (cLogP ≈ 2.8) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and time-kill assays to rule out false positives from solvent artifacts .

- Structural Verification : Reconfirm batch purity via elemental analysis (C, H, N, S) to exclude impurities as a source of variability .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to ensure reproducibility, especially for enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.